molecular formula C20H18O3 B13916116 Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate

Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate

Cat. No.: B13916116
M. Wt: 306.4 g/mol
InChI Key: NHUJELSFRYDQAJ-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be synthesized through a multi-step process involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester . The reaction typically requires heating and the use of a strong acid like sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Ethyl (2Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate can be compared with other esters that have similar structures but different functional groups. Some similar compounds include:

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl (Z)-2-benzyl-3-hydroxy-5-phenylpent-2-en-4-ynoate

InChI

InChI=1S/C20H18O3/c1-2-23-20(22)18(15-17-11-7-4-8-12-17)19(21)14-13-16-9-5-3-6-10-16/h3-12,21H,2,15H2,1H3/b19-18-

InChI Key

NHUJELSFRYDQAJ-HNENSFHCSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C#CC1=CC=CC=C1)\O)/CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=C(C#CC1=CC=CC=C1)O)CC2=CC=CC=C2

Origin of Product

United States

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